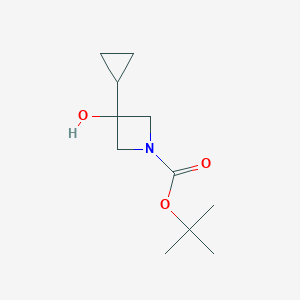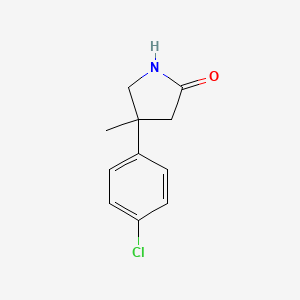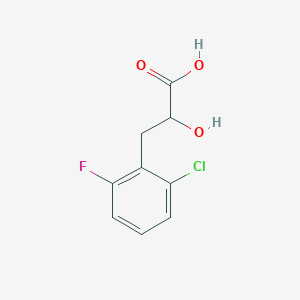
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Übersicht
Beschreibung
The closest compounds I found are 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid . These compounds contain a phenyl ring with chlorine and fluorine substituents, similar to the compound you asked about.
Molecular Structure Analysis
The molecular structures of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These structures might give you an idea of what the structure of your compound could look like.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These properties might give you an idea of what the properties of your compound could be.
Wissenschaftliche Forschungsanwendungen
-
Food Industry
- Phenylpropanoic acids are used in the food industry to preserve and maintain the original aroma quality of frozen foods .
- They can also be used to add or restore original color to food .
- They are used as sweeteners and can be found in table top sweeteners .
- They can also act as an emulsifier, to keep oil and water mixtures from separating .
- They provide flavorings for ice cream, bakery, and confectionery .
-
Cosmetics
-
Pharmaceuticals
-
Agriculture
-
Fragrances
-
Biomaterials
-
Food Industry
- Phenylpropanoic acids are used in the food industry to preserve and maintain the original aroma quality of frozen foods .
- They can also be used to add or restore original color to food .
- They are used as sweeteners and can be found in table top sweeteners .
- They can also act as an emulsifier, to keep oil and water mixtures from separating .
- They provide flavorings for ice cream, bakery, and confectionery .
-
Cosmetics
-
Pharmaceuticals
-
Agriculture
-
Fragrances
-
Biomaterials
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHYXRNPRMLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



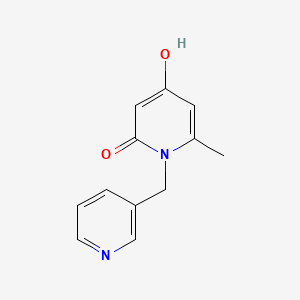
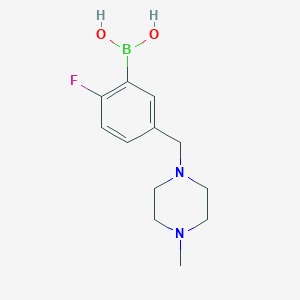
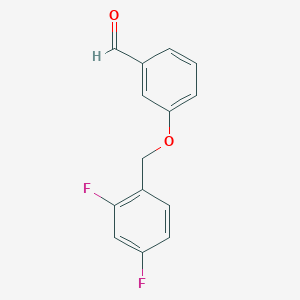
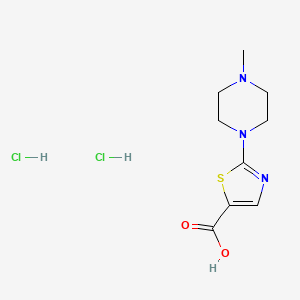
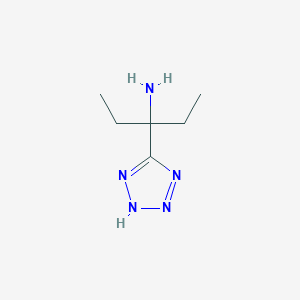
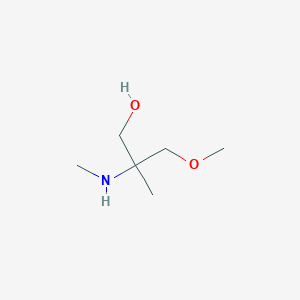
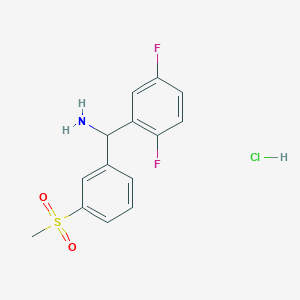
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
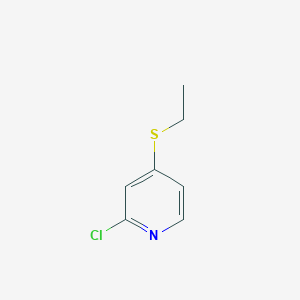

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
